molecular formula C28H24N2O4 B11981028 4-[(E)-{2-[(3,4-dimethylphenoxy)acetyl]hydrazinylidene}methyl]phenyl naphthalene-1-carboxylate

4-[(E)-{2-[(3,4-dimethylphenoxy)acetyl]hydrazinylidene}methyl]phenyl naphthalene-1-carboxylate

Cat. No.: B11981028
M. Wt: 452.5 g/mol
InChI Key: DGFPVZZUEZAYHS-STBIYBPSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(E)-{2-[(3,4-dimethylphenoxy)acetyl]hydrazinylidene}methyl]phenyl naphthalene-1-carboxylate is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a naphthalene ring, a phenyl group, and a hydrazinylidene moiety, making it an interesting subject for research in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-{2-[(3,4-dimethylphenoxy)acetyl]hydrazinylidene}methyl]phenyl naphthalene-1-carboxylate typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 3,4-dimethylphenol with acetic anhydride to form 3,4-dimethylphenoxyacetyl chloride. This intermediate is then reacted with hydrazine hydrate to produce the hydrazinylidene derivative. Finally, this derivative undergoes a condensation reaction with naphthalene-1-carboxylic acid to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

4-[(E)-{2-[(3,4-dimethylphenoxy)acetyl]hydrazinylidene}methyl]phenyl naphthalene-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

4-[(E)-{2-[(3,4-dimethylphenoxy)acetyl]hydrazinylidene}methyl]phenyl naphthalene-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of other complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[(E)-{2-[(3,4-dimethylphenoxy)acetyl]hydrazinylidene}methyl]phenyl naphthalene-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-[(E)-{2-[(3,4-dimethylphenoxy)acetyl]hydrazinylidene}methyl]phenyl naphthalene-1-carboxylate lies in its specific combination of functional groups and structural features.

Properties

Molecular Formula

C28H24N2O4

Molecular Weight

452.5 g/mol

IUPAC Name

[4-[(E)-[[2-(3,4-dimethylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] naphthalene-1-carboxylate

InChI

InChI=1S/C28H24N2O4/c1-19-10-13-24(16-20(19)2)33-18-27(31)30-29-17-21-11-14-23(15-12-21)34-28(32)26-9-5-7-22-6-3-4-8-25(22)26/h3-17H,18H2,1-2H3,(H,30,31)/b29-17+

InChI Key

DGFPVZZUEZAYHS-STBIYBPSSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)OCC(=O)N/N=C/C2=CC=C(C=C2)OC(=O)C3=CC=CC4=CC=CC=C43)C

Canonical SMILES

CC1=C(C=C(C=C1)OCC(=O)NN=CC2=CC=C(C=C2)OC(=O)C3=CC=CC4=CC=CC=C43)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.